molecular formula C10H14Cl2N4 B2793814 2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride CAS No. 2470437-76-2

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride

Cat. No.: B2793814
CAS No.: 2470437-76-2
M. Wt: 261.15
InChI Key: OEEJDNRBMDLYTI-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Chemical Reactions Analysis

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield reduced pyrimidine derivatives .

Scientific Research Applications

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators or the inhibition of cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings, which may confer unique biological activities and pharmacological properties .

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9;;/h6-7,9,12H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEJDNRBMDLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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